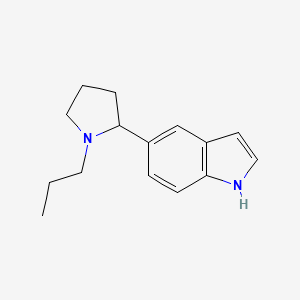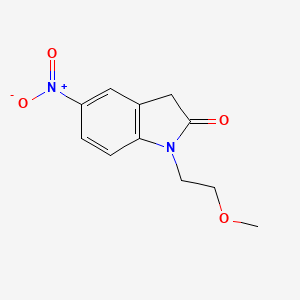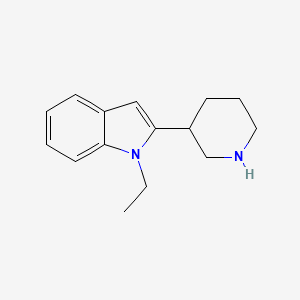![molecular formula C12H9ClN2O B11875928 [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-48-6](/img/structure/B11875928.png)
[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline moiety, which is a nitrogen-containing heterocycle, and a nitrile group attached to an acetonitrile linkage. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-chloro-2-methylquinoline} + \text{chloroacetonitrile} \xrightarrow{\text{base, reflux}} \text{2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile} ]
Industrial Production Methods
In an industrial setting, the production of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the nitrile group can participate in covalent bonding with target proteins, leading to inhibition or activation of their functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Chloroquinolin-8-yl)oxy)acetonitrile
- 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5-Chloro-2-ethylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both a chloro and a methyl group on the quinoline ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
88757-48-6 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
Clave InChI |
NOZTYDKDLPWZRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)

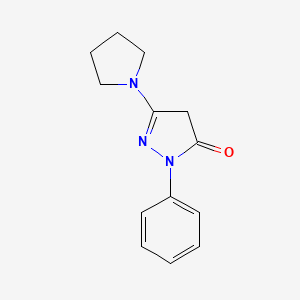
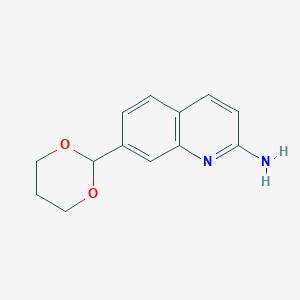
![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)


